![molecular formula C14H25NO4 B587168 Acide trans-4-[(R)-1-[(tert-butyloxycarbonyl)amino]éthyl]cyclohexanecarboxylique CAS No. 671815-99-9](/img/structure/B587168.png)

Acide trans-4-[(R)-1-[(tert-butyloxycarbonyl)amino]éthyl]cyclohexanecarboxylique

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

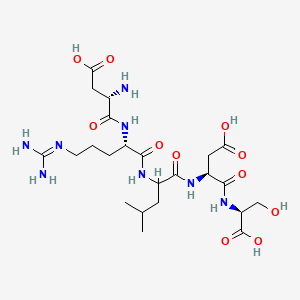

“(1R)-trans-4-[N-Boc-1-aMinoethyl]cyclohexanecarboxylic Acid” is an intermediate in the production of Rho kinase inhibitors and neurite outgrowth promoters .

Molecular Structure Analysis

The molecular formula of “(1R)-trans-4-[N-Boc-1-aMinoethyl]cyclohexanecarboxylic Acid” is C14H25NO4 . The InChI code is 1S/C14H25NO4/c1-9(15-13(18)19-14(2,3)4)10-5-7-11(8-6-10)12(16)17/h9-11H,5-8H2,1-4H3,(H,15,18)(H,16,17)/t9-,10?,11? .Physical and Chemical Properties Analysis

The molecular weight of “(1R)-trans-4-[N-Boc-1-aMinoethyl]cyclohexanecarboxylic Acid” is 271.35 g/mol . It has a Hydrogen Bond Donor Count of 2 .Applications De Recherche Scientifique

Synthèse de peptides

Ce composé est un intermédiaire précieux dans la synthèse des peptides. Le groupe tert-butyloxycarbonyl (Boc) sert de groupe protecteur pour les amines, en particulier dans la synthèse des peptides . Il permet la déprotection sélective des amines en présence d'autres groupes fonctionnels, ce qui est crucial dans la construction de peptides par étapes.

Intermédiaires pharmaceutiques

Il est utilisé comme intermédiaire dans la production de divers produits pharmaceutiques. Le dérivé acide trans-4-aminocyclohexanecarboxylique (ACCA) est un intermédiaire important pour la synthèse de petits peptides, de polypeptides, d'isoquinolones et d'autres médicaments .

Synthèse organique

En synthèse organique, ce composé fournit un cadre pour la construction de molécules complexes. Son cycle cyclohexane et l'amine protégée par Boc sont des poignées polyvalentes qui peuvent être modifiées par diverses réactions chimiques pour produire une large gamme de composés organiques .

Blocs de construction chiraux

Le centre chiral du composé en fait un bloc de construction utile pour créer des substances énantiomériquement pures. Ceci est particulièrement important dans la synthèse de médicaments chiraux, où l'énantiomère ® de ce composé peut être utilisé pour conférer la chiralité au produit final .

Safety and Hazards

Propriétés

IUPAC Name |

4-[(1R)-1-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]cyclohexane-1-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25NO4/c1-9(15-13(18)19-14(2,3)4)10-5-7-11(8-6-10)12(16)17/h9-11H,5-8H2,1-4H3,(H,15,18)(H,16,17)/t9-,10?,11?/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLCGIONZGDCLMV-KPPDAEKUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CCC(CC1)C(=O)O)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1CCC(CC1)C(=O)O)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30712366 |

Source

|

| Record name | 4-{(1R)-1-[(tert-Butoxycarbonyl)amino]ethyl}cyclohexane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30712366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

671815-99-9 |

Source

|

| Record name | 4-{(1R)-1-[(tert-Butoxycarbonyl)amino]ethyl}cyclohexane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30712366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Chloro[2-[1-[(4-methylphenyl)imino]ethyl]ferrocenyl-C,N](triphenylphosphine)-palladium](/img/structure/B587093.png)

![1,4-Dimethyl-1H-imidazo[4,5-F]quinoline](/img/structure/B587094.png)

![1-BROMO-3-[2-(4-BROMOPHENYL)ETHYNYL]BENZENE](/img/no-structure.png)

![3-Ethyl-9-methyl-3,9-diazabicyclo[3.3.1]nonan-7-amine](/img/structure/B587105.png)

![4-[4-(4-O-Methoxymethyl-4-hydroxyphenyl)-1-piperazinyl]phenyl]carbamic Acid Phenyl Ester](/img/structure/B587107.png)